Elfazepam is synthesized from precursor compounds that are typically derived from various chemical reactions involving benzodiazepine frameworks. The classification of Elfazepam falls under the category of psychoactive drugs, specifically as a sedative-hypnotic agent due to its central nervous system depressant effects.
The synthesis of Elfazepam involves several key steps that utilize classical organic chemistry techniques. The primary methods include:
These methods ensure high yields and purity levels, which are critical for pharmaceutical applications.
Elfazepam has a complex molecular structure characterized by a benzodiazepine core. Its molecular formula is CHClNO, with a molecular weight of approximately 303.75 g/mol. The structural features include:
The three-dimensional conformation of Elfazepam significantly influences its pharmacological activity.
Elfazepam undergoes various chemical reactions typical for benzodiazepines:
These reactions are essential for both
Elfazepam (chemical name: 7-chloro-1-(2-ethylsulfonylethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a synthetic compound classified within the benzodiazepine class of psychoactive substances. Unlike classical benzodiazepines developed for human anxiolytic or hypnotic use, elfazepam exhibits unique orexigenic properties, primarily stimulating feed intake in ruminants such as cattle and sheep [1] [7]. Its molecular structure incorporates a sulfonylethyl chain at position 1 and a fluorine-substituted phenyl ring at position 5, distinguishing it pharmacologically from mainstream benzodiazepines like diazepam. Originally patented in the 1970s, elfazepam has been investigated for agricultural applications rather than clinical human therapy, reflecting a specialized niche within the benzodiazepine family [1] [5].
Elfazepam shares the core structure of 1,4-benzodiazepines, characterized by a fused benzene ring attached to a seven-membered diazepine ring. Its systematic IUPAC name is 7-chloro-1-[2-(ethylsulfonyl)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with the molecular formula C₁₉H₁₈ClFN₂O₃S and a molecular weight of 408.87 g/mol [3] [7]. Key structural features include:
Table 1: Physicochemical Properties of Elfazepam
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈ClFN₂O₃S |
Molecular Weight | 408.87 g/mol |
SMILES Notation | CCS(=O)(=O)CCN1C2=CC=C(Cl)C=C2C(=NCC1=O)C3=CC=CC=C3F |
CAS Registry Number | 52042-01-0 |
Hydrogen Bond Acceptors | 6 |
Lipophilicity (LogP) | Moderate (estimated ~2.5) |
The sulfonylethyl chain at position 1 sterically constrains binding to GABAₐ receptor subtypes, likely explaining elfazepam’s atypical effects compared to conventional 1,4-benzodiazepines [5].
Elfazepam was developed by the pharmaceutical company SmithKline & French (SK&F), designated initially as SK&F 72517. Its U.S. patent (4,010,154) was granted on March 1, 1977, securing intellectual property rights for its synthesis and agricultural applications [1]. This patent emerged during a transformative period in patent law history:
Table 2: Key Patent Milestones Relevant to Elfazepam
Year | Event | Significance |
---|---|---|
1474 | Venetian Patent Statute | First codified patent system; 10-year protection |
1624 | English Statute of Monopolies | Limited patents to novel inventions |
1790 | U.S. Patent Act | Established examination system |
1977 | U.S. Patent 4,010,154 for Elfazepam | Covered synthesis and veterinary applications |
Elfazepam’s patent focused on its method of synthesis and utility in enhancing feed efficiency in livestock, diverging from contemporary benzodiazepines targeting human anxiety disorders [1]. No therapeutic claims for human use were emphasized, reflecting its specialized agricultural intent.
As a 1,4-benzodiazepine, elfazepam modulates the GABAₐ receptor, a ligand-gated chloride channel pivotal for inhibitory neurotransmission. Classical benzodiazepines non-selectively enhance GABA binding across receptor subtypes, producing sedative, anxiolytic, and muscle-relaxant effects [2] [5]. Elfazepam, however, demonstrates divergent pharmacology:
Table 3: Pharmacological Comparison of Elfazepam with Classical Benzodiazepines
Property | Elfazepam | Classical BZDs (e.g., Diazepam) |
---|---|---|
Primary Indication | Feed efficiency in livestock | Anxiety, insomnia, seizures |
Key Mechanism | Appetite stimulation | GABA potentiation (sedation/anxiolysis) |
Receptor Specificity | Potential α₂/α₃ preference | Pan-subunit enhancement |
Metabolic Fate | Hepatic; active metabolites unconfirmed | Extensive metabolism (e.g., desmethyldiazepam) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7